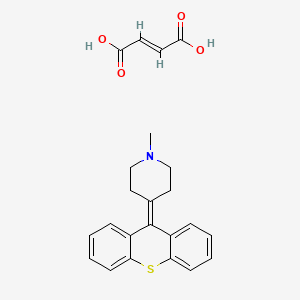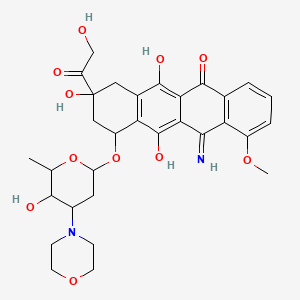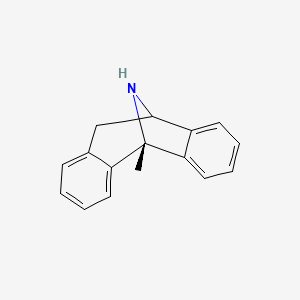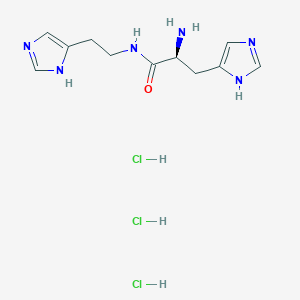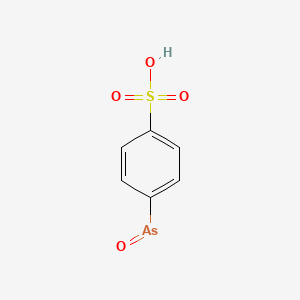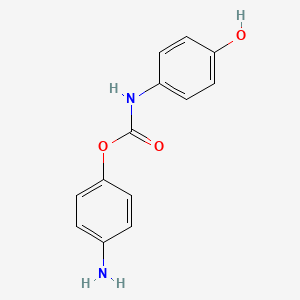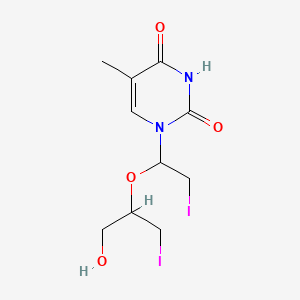
2',3'-Dideoxy-2',3'-diiodo-2',3'-secothymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a naturally occurring nucleoside. The modification involves the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of iodine atoms, which significantly alters its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation process.
Iodination: The deoxygenated intermediate is then subjected to iodination
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine has several scientific research applications:
Antiviral Research: It is studied for its potential as an antiviral agent, particularly against HIV.
Cancer Research: The compound is investigated for its ability to inhibit DNA synthesis in cancer cells, making it a potential anticancer agent.
Biochemical Studies: It is used as a tool in biochemical studies to understand nucleoside analog interactions with enzymes and nucleic acids.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine involves its incorporation into DNA during replication. The presence of iodine atoms and the lack of hydroxyl groups prevent proper DNA chain elongation, leading to termination of DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxy-2’,3’-didehydrothymidine (d4T): Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxycytidine (ddC): Used in the treatment of HIV.
2’,3’-Dideoxyinosine (ddI): Another antiviral nucleoside analog.
Uniqueness
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine is unique due to the presence of iodine atoms, which significantly enhance its biological activity and stability compared to other nucleoside analogs. This makes it a valuable compound in both research and potential therapeutic applications .
Properties
CAS No. |
130515-74-1 |
|---|---|
Molecular Formula |
C10H14I2N2O4 |
Molecular Weight |
480.04 g/mol |
IUPAC Name |
1-[1-(1-hydroxy-3-iodopropan-2-yl)oxy-2-iodoethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14I2N2O4/c1-6-4-14(10(17)13-9(6)16)8(3-12)18-7(2-11)5-15/h4,7-8,15H,2-3,5H2,1H3,(H,13,16,17) |
InChI Key |
FAXBIAANZQNZPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C(CI)OC(CO)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


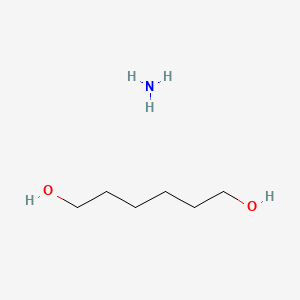

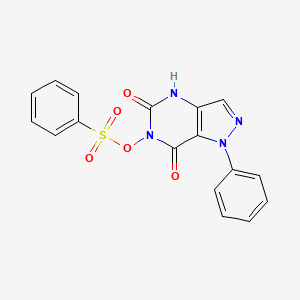
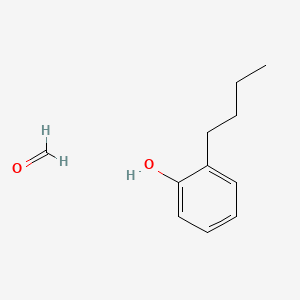
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)
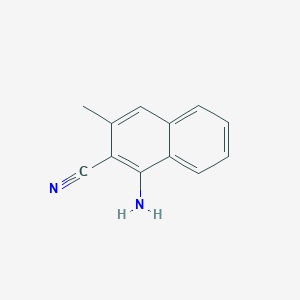
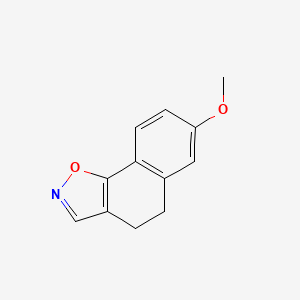
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
